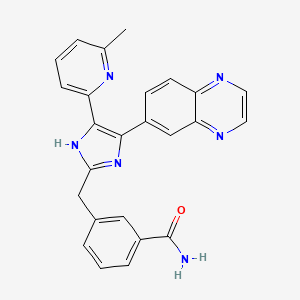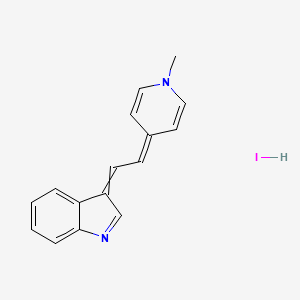
Sulfate d'indoxyle
Vue d'ensemble
Description
- Le sulfate d'indoxyle, également connu sous le nom de 3-indoxylsulfate et d'acide 3-indoxylsulfurique, est un composé organique.
- Il est un métabolite du L-tryptophane alimentaire.
- Dans le corps, l'indole dérivé du tryptophane est synthétisé en this compound dans le foie par sulfation.
- Le this compound a été impliqué à la fois comme une cardiotoxine et une toxine urémique .
Applications De Recherche Scientifique
- Indoxyl sulfate has diverse applications:
- In chemistry: It serves as a model compound for studying sulfation reactions.
- In biology: It is relevant to gut microbiota metabolism and vascular physiology.
- In medicine: Its role in chronic kidney disease progression and vascular disease is well-documented.
- In industry: It may find applications in drug development and environmental studies[1,3,4].
Mécanisme D'action
Target of Action
Indoxyl sulfate primarily targets renal tubules and the cardiovascular system . It is taken up by organic anion transporters (OAT1/3) in renal tubules and binds to the aryl hydrocarbon receptor (AhR) .
Mode of Action
After cellular uptake by OAT1/3 in renal tubules, indoxyl sulfate binds to AhR in the cytoplasm . This interaction leads to various changes, including direct tubulotoxicity via necrotic or apoptotic cell death .
Biochemical Pathways
Indoxyl sulfate is synthesized through the following metabolic pathway: L-tryptophan → indole → indoxyl → indoxyl sulfate . Indole is produced from L-tryptophan in the human intestine via tryptophanase-expressing gastrointestinal bacteria . Indoxyl is produced from indole via enzyme-mediated hydroxylation in the liver . Subsequently, indoxyl is converted into indoxyl sulfate by sulfotransferase enzymes in the liver .
Pharmacokinetics
It is known that indoxyl sulfate accumulates in the blood of patients with chronic kidney disease . The compound’s ADME properties and their impact on bioavailability need further investigation.
Result of Action
High concentrations of indoxyl sulfate in blood plasma are associated with the development and progression of chronic kidney disease and vascular disease in humans . As a uremic toxin, it stimulates glomerular sclerosis and renal interstitial fibrosis . It also induces apoptosis of tubular cells through the activation of the proapoptotic Bax protein, disrupting the mitochondrial membrane potential, or the activation of ERK 1/2 and p38 MAPK .
Action Environment
The action of indoxyl sulfate is influenced by environmental factors such as the gut microbiota. The gut microbiota is markedly altered in chronic kidney disease, which affects the production of indoxyl sulfate . Furthermore, the compound’s action may be enhanced in conjunction with a sustained increase in sympathetic tone, left ventricular hypertrophy, and fluid and electrolyte imbalance .
Analyse Biochimique
Biochemical Properties
Indoxyl sulfate interacts with various enzymes, proteins, and other biomolecules. It is synthesized through the following metabolic pathway: L-tryptophan → indole → indoxyl → indoxyl sulfate . Indole is produced from L-tryptophan in the human intestine via tryptophanase-expressing gastrointestinal bacteria . Indoxyl is produced from indole via enzyme-mediated hydroxylation in the liver . In vitro experiments suggest that the CYP450 enzyme CYP2E1 hydroxylates indole into indoxyl . Subsequently, indoxyl is converted into indoxyl sulfate by sulfotransferase enzymes in the liver .
Cellular Effects
Indoxyl sulfate has significant effects on various types of cells and cellular processes. It directly induces apoptotic and necrotic cell death of tubular cells . Additionally, indoxyl sulfate increases oxidative stress and decreases antioxidant capacity, which are associated with tubulointerstitial injury . It also stimulates glomerular sclerosis and renal interstitial fibrosis .
Molecular Mechanism
Indoxyl sulfate exerts its effects at the molecular level through various mechanisms. After cellular uptake, indoxyl sulfate binds to the aryl hydrocarbon receptor (AhR) in the cytoplasm and exerts direct tubulotoxicity via necrotic or apoptotic cell death . It also upregulates signal transducers and activators of transcription 3 phosphorylation, followed by increases in transforming growth factor-β1, monocyte chemotactic protein-1 and α-smooth muscle actin production .
Temporal Effects in Laboratory Settings
The effects of indoxyl sulfate change over time in laboratory settings. A rapid and efficient analytical method has been established to quantify indoxyl sulfate in plasma through extraction technique with a deep eutectic solvent (DES) and spectrofluorimetric method .
Dosage Effects in Animal Models
The effects of indoxyl sulfate vary with different dosages in animal models. For example, indoxyl sulfate promotes aortic calcification and aortic wall thickening in hypertensive rats .
Metabolic Pathways
Indoxyl sulfate is involved in the metabolic pathway of dietary L-tryptophan. It is synthesized from L-tryptophan through a series of steps involving indole and indoxyl . The enzymes involved in this process include tryptophanase, CYP450 enzyme CYP2E1, and sulfotransferase enzymes .
Transport and Distribution
Indoxyl sulfate is transported and distributed within cells and tissues. In the kidney, it functions as a physiological exporter of the uremic toxin indoxyl sulfate . It is also involved in the excretion of steroids like estrone 3-sulfate/E1S, 3beta-sulfooxy-androst-5-en-17-one/DHEAS, and other sulfate conjugates .
Subcellular Localization
After cellular uptake of indoxyl sulfate by OAT1/3 in renal tubules, indoxyl sulfate binds to AhR in the cytoplasm . This suggests that indoxyl sulfate may be localized in the cytoplasm of cells.
Méthodes De Préparation
- Le sulfate d'indoxyle est synthétisé via la voie métabolique suivante :
- L-tryptophane → indole → indoxyle → this compound.
- L'indole est produit à partir du L-tryptophane dans l'intestin humain par les bactéries gastro-intestinales exprimant la tryptophanase.
- L'indoxyle est produit à partir de l'indole par hydroxylation catalysée par une enzyme dans le foie.
- Par la suite, l'indoxyle est converti en this compound par les enzymes sulfotransférases dans le foie .
Analyse Des Réactions Chimiques
- Le sulfate d'indoxyle subit diverses réactions, notamment l'oxydation, la réduction et la substitution.
- Les réactifs et les conditions courants sont spécifiques à chaque type de réaction.
- Les principaux produits formés à partir de ces réactions dépendent de la voie réactionnelle spécifique.
Applications de la recherche scientifique
- Le this compound a des applications diverses :
- En chimie : il sert de composé modèle pour l'étude des réactions de sulfation.
- En biologie : il est pertinent pour le métabolisme du microbiote intestinal et la physiologie vasculaire.
- En médecine : son rôle dans la progression de la maladie rénale chronique et des maladies vasculaires est bien documenté.
- Dans l'industrie : il peut trouver des applications dans le développement de médicaments et les études environnementales[1,3,4].
Mécanisme d'action
- Le mécanisme exact par lequel le this compound exerce ses effets est multiforme.
- Il est associé au stress oxydatif, au dysfonctionnement endothélial et aux lésions tubulo-interstitielles.
- Les cibles et les voies moléculaires impliquées comprennent l'AhR (récepteur des hydrocarbures aromatiques) et le PXR (récepteur X de la pregnane) .
Comparaison Avec Des Composés Similaires
- Le sulfate d'indoxyle est unique en raison de son origine spécifique du métabolisme du tryptophane.
- Les composés similaires comprennent d'autres métabolites du tryptophane tels que l'acide indolepropionique (IPA) et la tryptamine .
Propriétés
IUPAC Name |
1H-indol-3-yl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFFHSIDQOFMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2642-37-7 (mono-potassium salt) | |
| Record name | Indican | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701043787 | |
| Record name | Indoxyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indoxyl sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
487-94-5, 1336-79-4 | |
| Record name | Indoxyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indican | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indican | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoxyl sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indoxyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOXYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0QA88913 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indoxyl sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


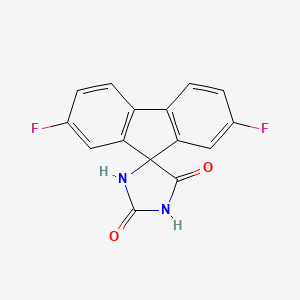
![manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B1671796.png)
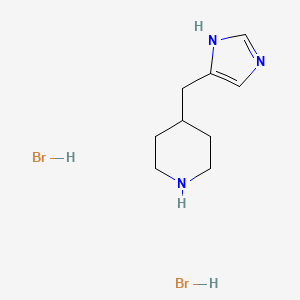
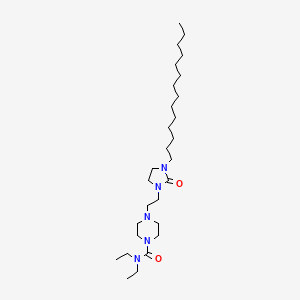
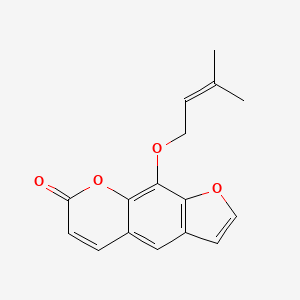
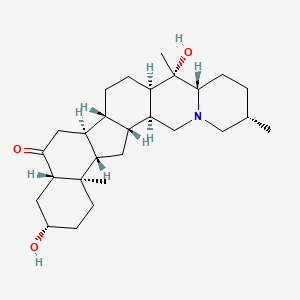

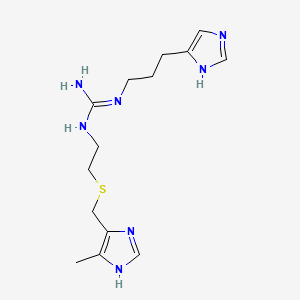

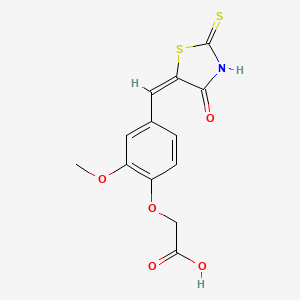
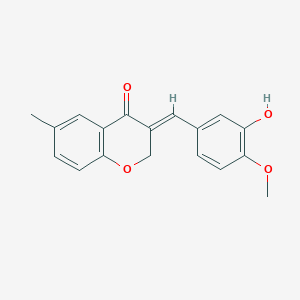
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1671809.png)
